molecular formula C2ClF6P B1595352 Bis(trifluoromethyl)chlorophosphine CAS No. 650-52-2

Bis(trifluoromethyl)chlorophosphine

Cat. No. B1595352
CAS RN: 650-52-2
M. Wt: 204.44 g/mol
InChI Key: SLPNGGHOLGPULH-UHFFFAOYSA-N
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Description

Bis(trifluoromethyl)chlorophosphine is a chemical compound with the empirical formula C2ClF6P . It’s a part of the class of compounds known as phosphines .

Scientific Research Applications

Synthesis and Reactivity

Bis(trifluoromethyl)chlorophosphine exhibits versatile reactivity and synthesis potential in chemical research. For instance, Pinkerton and Cavell (1971) demonstrated its use in synthesizing diphosphorus compounds bridged by sulfur atoms, highlighting its reactivity with mercury, halogens, and hydrogen halides (Pinkerton & Cavell, 1971). Similarly, Ang and So (1985) explored its reactions with trifluoronitrosomethane, leading to the formation of various compounds, indicative of its broad reactivity range (Ang & So, 1985).

Synthesis of Phosphorus Compounds

Bis(trifluoromethyl)chlorophosphine plays a significant role in synthesizing diverse phosphorus-containing compounds. Marugg et al. (1986) used it for preparing phosphoramidites and H-phosphonates of d-nucleosides (Marugg et al., 1986). Also, Nigumi and Emeléus (1970) demonstrated its utility in forming various chlorophosphines and arsines, further showcasing its versatility (Nigumi & Emeléus, 1970).

In Organometallic Chemistry

The compound finds applications in organometallic chemistry as well. Abrams, Scott, and Baker (2000) synthesized a family of bis(arylamino)chlorophosphines, demonstrating its applicability in generating complex organometallic structures (Abrams, Scott, & Baker, 2000).

In Nucleophilic Reactions

Bis(trifluoromethyl)chlorophosphine is also effective in nucleophilic reactions. Longeau and Knochel (1996) showed its utility in substituting primary and secondary alkyl halides, highlighting its role in producing polyfunctional phosphines (Longeau & Knochel, 1996).

In Phosphoramidate Synthesis

Furthermore, it has been used in synthesizing amino acid phosphoramidate monoesters, as demonstrated by Choy, Drontle, and Wagner (2006), emphasizing its importance in creating specialized biochemical compounds (Choy, Drontle, & Wagner, 2006).

properties

IUPAC Name

chloro-bis(trifluoromethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2ClF6P/c3-10(1(4,5)6)2(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPNGGHOLGPULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)P(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2ClF6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215318
Record name Phosphinous chloride, bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(trifluoromethyl)chlorophosphine

CAS RN

650-52-2
Record name Phosphinous chloride, bis(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000650522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphinous chloride, bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(trifluoromethyl)chlorophosphine
Reactant of Route 2
Reactant of Route 2
Bis(trifluoromethyl)chlorophosphine
Reactant of Route 3
Bis(trifluoromethyl)chlorophosphine

Citations

For This Compound
24
Citations
B Hoge, C Thösen - Inorganic Chemistry, 2001 - ACS Publications
The stable compounds [NEt 4 ][P(CF 3 ) 2 ] and [18-crown-6-K][P(CF 3 ) 2 ] were synthesized in quantitative yields by treatment of HP(CF 3 ) 2 with ionic cyanides at low temperature. …
Number of citations: 31 pubs.acs.org
HG Ang - Journal of Fluorine Chemistry, 1972 - Elsevier
N-Chlorobis(trifluoromethyl)amine gives addition compounds with a number of trifluoromethyl-substituted phosphorus halides, (CF 3 ) n PX 3−n (n = 1, X = F, Cl; n = 2, X = F, Cl, I). …
Number of citations: 2 www.sciencedirect.com
HG Ang, KK So - Journal of fluorine chemistry, 1985 - Elsevier
Trifluoronitrosomethane reacts with bis(trifluoromethyl)phosphine to give (CF 3 ) 2 P(O)N(OH)CF 3 and a small amount of (CF 3 ) 2 NOH. On the other hand, the reactions with tris(…
Number of citations: 12 www.sciencedirect.com
HG Ang, KF Ho - Journal of Fluorine Chemistry, 1976 - Elsevier
Bis(trifluoromethyl)nitroxyl gives oxidative addition products with (CF 3 ) 2 PX (X = F, Cl, Br and CN). With (CF 3 ( 2 PI, iodine is eliminated to afford (CF 3 ) 2 NOP(CF 3 ) 2 . Mechanisms …
Number of citations: 13 www.sciencedirect.com
JE Smith, K Cohn - Journal of the American Chemical Society, 1970 - ACS Publications
The reaction of NH3and PF2C1 or PF2Br results in the formation of aminodifluorophosphine, H2NPF2. The deuterium derivative D2NPF2 was prepared by an analogous reaction …
Number of citations: 15 pubs.acs.org
JS Chickos, WE Acree Jr - Journal of physical and chemical reference …, 2003 - pubs.aip.org
A compendium of vaporization enthalpies published within the period 1910–2002 is reported. A brief review of temperature adjustments of vaporization enthalpies from temperature of …
Number of citations: 612 pubs.aip.org
IB MISHRA - 1971 - search.proquest.com
SOME DERIVATIVES OF PENTABORANE-9 SOME DERIVATIVES OF PENTABORANE-9 Full Text 72-6085 MISHRA, Indu Bhusan, 1938- SOME DERIVATIVES OF PENTABORANE-9. …
Number of citations: 2 search.proquest.com
SS Chan - 1967 - ir.lib.uwo.ca
This thesis is concerned with the preparation of some cesium, silver and trimethyltin salts of the trifluoromethylderivatives of the hexafluorophosphate and hexafluoroarsenate anions. …
Number of citations: 2 ir.lib.uwo.ca
H Brintzinger, JE Bercaw - Journal of the American Chemical …, 1970 - ACS Publications
Mass spectral and chemicalevidence indicates that the compound (CioHi0Ti) 2, sometimes referred to as “titanocene”, is in fact the dimer of a cyclopentadienyltitanium hydride, …
Number of citations: 225 pubs.acs.org
AP Lane - 1964 - search.proquest.com
The Nature of Aminophosphines The Nature of Aminophosphines Abstract Abstract Not Provided Full Text THE NATURE OF AMINOPHQSPHINES by ANDREW P. LANE A thesis …
Number of citations: 3 search.proquest.com

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